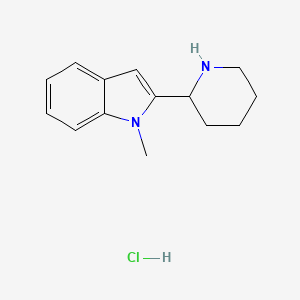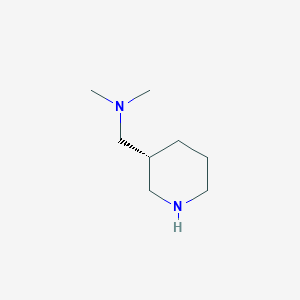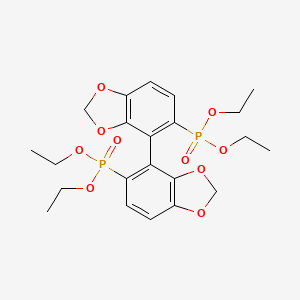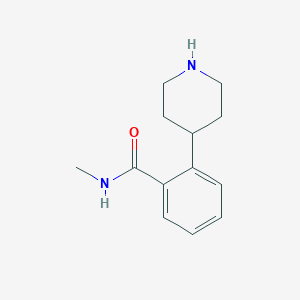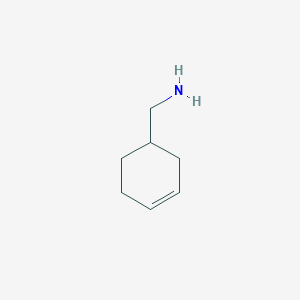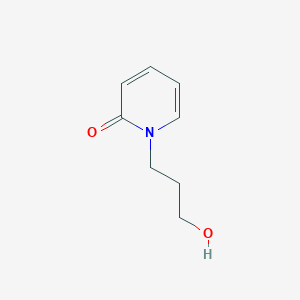
1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one
描述
1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one is a heterocyclic organic compound with a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a hydroxypropyl group and a dihydropyridinone ring makes it a versatile molecule for chemical modifications and functionalization.
作用机制
Target of Action
Similar compounds have been found to target interleukin-1 receptor-associated kinase 4 . This enzyme plays a crucial role in the inflammatory response and immune system regulation.
Mode of Action
It’s likely that the compound interacts with its targets through chemical reactivity, potentially leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been involved in the production of 3-hydroxypropionic acid (3-hp), an important platform chemical . The production of 3-HP involves several key enzymes and metabolic pathways, including pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase .
Pharmacokinetics
Similar compounds have shown good preclinical drug metabolism and pharmacokinetics (dmpk) properties
Result of Action
Similar compounds have shown to produce 3-hp, which can be used for the production of various value-added chemicals
Action Environment
Similar compounds have shown that the production of 3-hp can be influenced by various factors, including fermentation conditions, gene circuits, and enzyme overexpression
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-hydroxypropylamine with a suitable pyridinone precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction is carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors can enhance the efficiency of the process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The dihydropyridinone ring can be reduced to a fully saturated pyridinone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0°C.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2) at reflux temperature.
Major Products:
Oxidation: Formation of 1-(3-Oxopropyl)-1,2-dihydropyridin-2-one.
Reduction: Formation of 1-(3-Hydroxypropyl)pyridin-2-one.
Substitution: Formation of 1-(3-Chloropropyl)-1,2-dihydropyridin-2-one.
科学研究应用
1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
相似化合物的比较
1-(3-Hydroxypropyl)pyridin-2-one: Lacks the dihydro functionality, making it less versatile in certain chemical reactions.
1-(3-Chloropropyl)-1,2-dihydropyridin-2-one:
1-(3-Oxopropyl)-1,2-dihydropyridin-2-one: Contains a carbonyl group, which significantly changes its chemical properties and reactivity.
Uniqueness: 1-(3-Hydroxypropyl)-1,2-dihydropyridin-2-one is unique due to the presence of both a hydroxypropyl group and a dihydropyridinone ring. This combination allows for a wide range of chemical modifications and functionalization, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1-(3-hydroxypropyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h1-2,4-5,10H,3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAGPCJUAFNZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
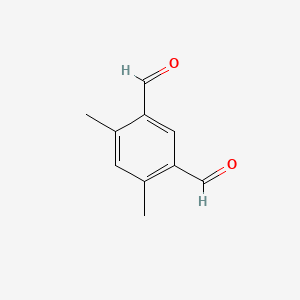


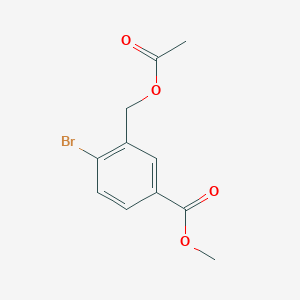
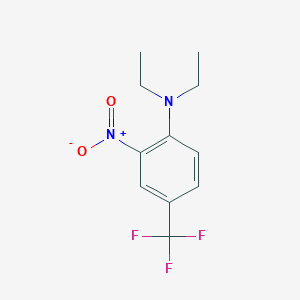
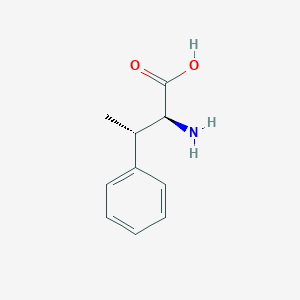
![N-ethyl-3-[[[[3-(ethylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine](/img/structure/B3255450.png)

